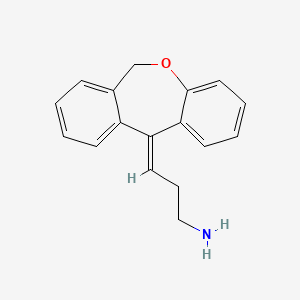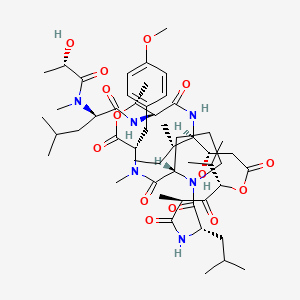
Dihydroagathic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroagathic acid is a labdane-type diterpenoid, a class of compounds known for their diverse biological activities. Labdane diterpenes are bicyclic compounds that have been isolated from various plant species and are known for their anti-inflammatory, antimicrobial, and cytotoxic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihydroagathic acid can be synthesized through biotransformation processes using filamentous fungi. These fungi are capable of catalyzing hydroxylation reactions with regio- and stereoselectivity under mild reaction conditions . The synthetic route involves the use of biocatalysts to achieve the desired functionalization of the labdane diterpene skeleton.
Industrial Production Methods
Industrial production of labdane-type diterpenoids, including this compound, often involves the extraction of precursor compounds from natural sources such as Copaifera oleoresins. These precursors are then subjected to biotransformation processes to yield the desired diterpenoids .
Análisis De Reacciones Químicas
Types of Reactions
Dihydroagathic acid undergoes various chemical reactions, including:
Oxidation: Hydroxylation reactions catalyzed by filamentous fungi.
Reduction: Reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for hydroxylation and reducing agents for reduction reactions. The reactions are typically carried out under mild conditions to ensure regio- and stereoselectivity .
Major Products
The major products formed from these reactions include hydroxylated derivatives of labdane diterpenes, which exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
Dihydroagathic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Dihydroagathic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating inflammatory and antimicrobial pathways, leading to the inhibition of pro-inflammatory cytokines and microbial growth . The compound’s ability to interact with these pathways makes it a promising candidate for therapeutic applications.
Comparación Con Compuestos Similares
Dihydroagathic acid can be compared with other labdane-type diterpenoids such as:
Labda-8(17),12(E),14-triene: Known for its antimicrobial properties.
Cyslabdan: Exhibits potentiating effects on beta-lactam antibiotics against methicillin-resistant Staphylococcus aureus.
19-O-β-D-glucopyranosyl-labda-8(17),14-dien-13-ol: Isolated from Tripterygium hypoglaucum and known for its anti-inflammatory activity.
This compound is unique due to its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.
Propiedades
Número CAS |
5956-15-0 |
|---|---|
Fórmula molecular |
C20H32O4 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(1R,4aR,5S,8aR)-5-(4-carboxy-3-methylbutyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O4/c1-13(12-17(21)22)6-8-15-14(2)7-9-16-19(15,3)10-5-11-20(16,4)18(23)24/h13,15-16H,2,5-12H2,1,3-4H3,(H,21,22)(H,23,24)/t13?,15-,16+,19+,20+/m0/s1 |
Clave InChI |
HPQKNJHVWUWAOR-OVODCCOESA-N |
SMILES |
CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CC(=O)O |
SMILES isomérico |
CC(CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@@]2(C)C(=O)O)C)CC(=O)O |
SMILES canónico |
CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CC(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
dihydroagathic acid labda-8(17)-ene-15,19-dioic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(3'S,5'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione](/img/structure/B1670517.png)



